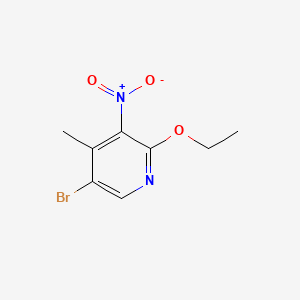
4-Chloro-6-(cyclopropylmethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-(cyclopropylmethoxy)pyrimidine is a heterocyclic organic compound with the molecular formula C8H9ClN2O It is a derivative of pyrimidine, characterized by the presence of a chloro group at the 4-position and a cyclopropylmethoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with cyclopropylmethanol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of cyclopropylmethanol displaces the chlorine atom at the 6-position of the pyrimidine ring.
Reaction Conditions:
Reagents: 4,6-dichloropyrimidine, cyclopropylmethanol, base (e.g., potassium carbonate)
Solvent: Anhydrous dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(cyclopropylmethoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The cyclopropylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of 4-amino-6-(cyclopropylmethoxy)pyrimidine, 4-thio-6-(cyclopropylmethoxy)pyrimidine, etc.
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of partially or fully hydrogenated pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-(cyclopropylmethoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agricultural Chemistry: It is explored as a precursor for agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(cyclopropylmethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. The chloro and cyclopropylmethoxy groups contribute to its binding affinity and specificity towards molecular targets.
Molecular Targets and Pathways:
Kinase Inhibition: The compound can inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling.
Receptor Modulation: It can modulate receptor activity by interacting with binding sites, influencing downstream signaling pathways.
Comparison with Similar Compounds
4-Chloro-6-(cyclopropylmethoxy)pyrimidine can be compared with other pyrimidine derivatives such as:
- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
- 4-Chloro-6-(methylamino)pyrimidine
Uniqueness
The presence of the cyclopropylmethoxy group at the 6-position imparts unique steric and electronic properties, enhancing its reactivity and binding affinity in various applications. This makes it distinct from other pyrimidine derivatives that may have different substituents at the same position.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
IUPAC Name |
4-chloro-6-(cyclopropylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-3-8(11-5-10-7)12-4-6-1-2-6/h3,5-6H,1-2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNBMKRJHQQLMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90734165 |
Source


|
| Record name | 4-Chloro-6-(cyclopropylmethoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249603-83-5 |
Source


|
| Record name | 4-Chloro-6-(cyclopropylmethoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90734165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-(cyclopropylmethoxy)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
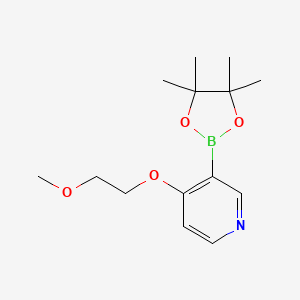


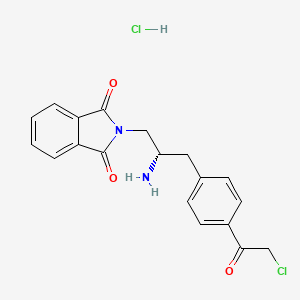

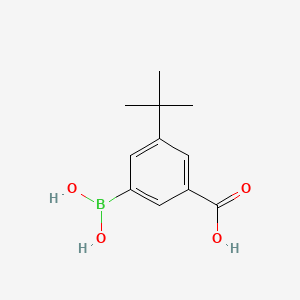
![4',5'-Dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B567572.png)

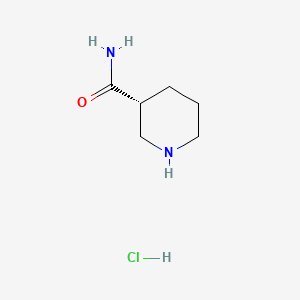
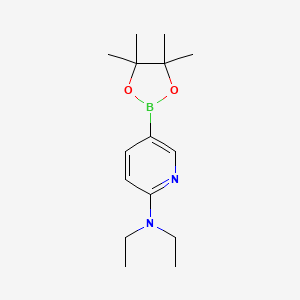
![([1-(4-BROMOPHENYL)CYCLOHEXYL]METHYL)(METHYL)AMINE](/img/new.no-structure.jpg)
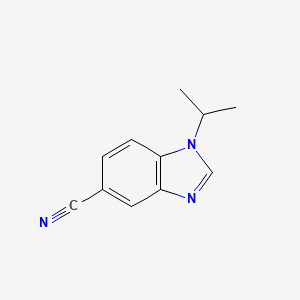
![3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B567581.png)
